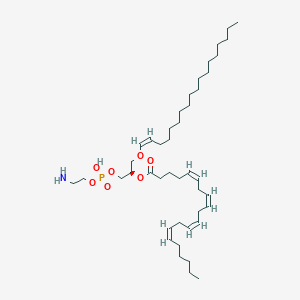

(8beta)-8-(Hydroxymethyl)ergoline-6-carbonitrile

Übersicht

Beschreibung

(8beta)-8-(Hydroxymethyl)ergoline-6-carbonitrile, also known as HEC, is a synthetic compound that belongs to the ergoline family. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and agriculture. In

Wirkmechanismus

(8beta)-8-(Hydroxymethyl)ergoline-6-carbonitrile acts as a partial agonist at serotonin receptors, specifically the 5-HT2A and 5-HT2C subtypes. It also acts as a partial agonist at dopamine receptors, specifically the D2 subtype. (8beta)-8-(Hydroxymethyl)ergoline-6-carbonitrile's activity at these receptors is thought to be responsible for its effects on mood, appetite, and sleep. Its activity at dopamine receptors is also thought to be responsible for its potential use in the treatment of Parkinson's disease.

Biochemische Und Physiologische Effekte

(8beta)-8-(Hydroxymethyl)ergoline-6-carbonitrile has been shown to have a range of biochemical and physiological effects. It has been shown to increase dopamine and serotonin release in the brain, which may contribute to its effects on mood, appetite, and sleep. (8beta)-8-(Hydroxymethyl)ergoline-6-carbonitrile has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in the growth and maintenance of neurons. Additionally, (8beta)-8-(Hydroxymethyl)ergoline-6-carbonitrile has been shown to have antioxidant and anti-inflammatory properties.

Vorteile Und Einschränkungen Für Laborexperimente

(8beta)-8-(Hydroxymethyl)ergoline-6-carbonitrile has several advantages for lab experiments, including its high potency and selectivity for serotonin and dopamine receptors. It also has a relatively long half-life, which allows for sustained effects. However, (8beta)-8-(Hydroxymethyl)ergoline-6-carbonitrile's synthetic nature and limited availability may make it difficult to obtain for some researchers. Additionally, its effects on mood and behavior may make it difficult to use in certain experimental settings.

Zukünftige Richtungen

There are several potential future directions for (8beta)-8-(Hydroxymethyl)ergoline-6-carbonitrile research. One area of interest is its potential use in the treatment of neurological disorders, particularly Parkinson's disease. Further research is needed to determine its efficacy and safety in this context. Additionally, (8beta)-8-(Hydroxymethyl)ergoline-6-carbonitrile's potential use as a pesticide warrants further investigation, particularly in light of the growing concern over the environmental impact of traditional pesticides. Finally, (8beta)-8-(Hydroxymethyl)ergoline-6-carbonitrile's effects on BDNF and neuroplasticity suggest that it may have potential applications in the treatment of neurodegenerative disorders, such as Alzheimer's disease.

Synthesemethoden

(8beta)-8-(Hydroxymethyl)ergoline-6-carbonitrile can be synthesized through several methods, including the Pictet-Spengler reaction, the Bischler-Napieralski reaction, and the Mannich reaction. The most commonly used method for (8beta)-8-(Hydroxymethyl)ergoline-6-carbonitrile synthesis is the Pictet-Spengler reaction, which involves the condensation of tryptamine and aldehyde in the presence of a Lewis acid catalyst. This method has been optimized to produce high yields of (8beta)-8-(Hydroxymethyl)ergoline-6-carbonitrile with high purity.

Wissenschaftliche Forschungsanwendungen

(8beta)-8-(Hydroxymethyl)ergoline-6-carbonitrile has been extensively studied for its potential application in medicinal chemistry, particularly in the treatment of neurological disorders. It has been shown to have high affinity for serotonin receptors, which are involved in the regulation of mood, appetite, and sleep. (8beta)-8-(Hydroxymethyl)ergoline-6-carbonitrile has also been investigated for its potential use in the treatment of Parkinson's disease, as it has been shown to have dopaminergic activity. Additionally, (8beta)-8-(Hydroxymethyl)ergoline-6-carbonitrile has shown promise as a potential pesticide due to its ability to disrupt the nervous system of insects.

Eigenschaften

IUPAC Name |

(6aR,9R,10aR)-9-(hydroxymethyl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-7-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O/c17-9-19-7-10(8-20)4-13-12-2-1-3-14-16(12)11(6-18-14)5-15(13)19/h1-3,6,10,13,15,18,20H,4-5,7-8H2/t10-,13-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGUNXRBQABBMPI-WDBKCZKBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C2C1C3=C4C(=CNC4=CC=C3)C2)C#N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CN([C@H]2[C@H]1C3=C4C(=CNC4=CC=C3)C2)C#N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50550065 | |

| Record name | (8beta)-8-(Hydroxymethyl)ergoline-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50550065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(8beta)-8-(Hydroxymethyl)ergoline-6-carbonitrile | |

CAS RN |

108895-69-8 | |

| Record name | (8beta)-8-(Hydroxymethyl)ergoline-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50550065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Diacetic acid 4-[2-(quinolin-2-yl)vinyl]-1,3-phenylene ester](/img/structure/B28665.png)

![4-[4-[(2R)-2-Oxiranylmethoxy]-1,2,5-thiadiazol-3-YL]-morpholine](/img/structure/B28687.png)

![4-[4-(Oxiran-2-ylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine](/img/structure/B28688.png)